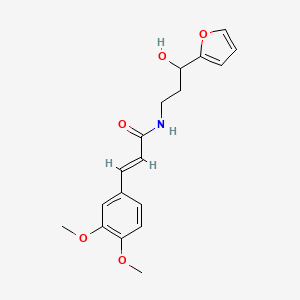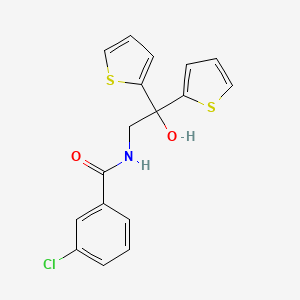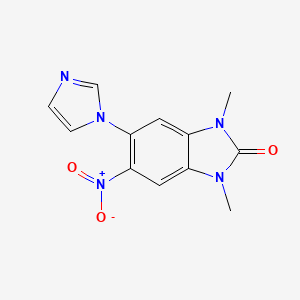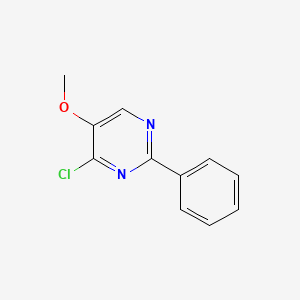
N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide” is a complex organic molecule that likely contains an azetidine ring, a type of four-membered heterocyclic ring with nitrogen as one of the members . The molecule also contains a sulfonyl group attached to a 4-methoxyphenyl group, and a benzhydryl group attached to the nitrogen of the azetidine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as cyclization, cycloaddition, or transformation of other heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The azetidine ring is a saturated four-membered ring with one nitrogen atom . The sulfonyl group is typically tetrahedral, and the methoxyphenyl and benzhydryl groups are aromatic rings .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. The azetidine ring can participate in various reactions due to the ring strain . The sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Antibiotics
This compound is a key intermediate in the synthesis of β-lactam antibiotics , which are crucial for treating bacterial infections. The N-benzhydryl group in the compound can be selectively deprotected to yield β-lactams, which are the core structure of many antibiotic drugs .
Preparation of β-Amino Acid Derivatives
Due to its stability and reactivity, this compound serves as a versatile synthon for preparing β-amino acid derivatives . These derivatives are important for the development of various peptides and pharmaceuticals .
Catalysis in Polymerization
The related benzhydryl-containing nickel complexes have been used as catalysts for ethylene polymerization . They produce high-molecular-weight polyethylene elastomers, which have applications in creating durable plastic materials .
Development of Enantiomerically Pure Compounds
The compound’s derivatives can be used to obtain enantiomerically pure 2-azetidinones, which are valuable for creating chiral drugs . Chirality is a key factor in the efficacy and safety of many pharmaceuticals .
Research on Plant Hormones
Indole derivatives, which can be synthesized from compounds like N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide, are used to study plant hormones such as indole-3-acetic acid. This research has implications for agriculture and plant biology .
Halogenation Studies
The compound is used in studies exploring halogenation reactions , particularly photobromination. Understanding these reactions is important for the synthesis of various organic compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities .
Future Directions
properties
IUPAC Name |
N-benzhydryl-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-30-20-12-14-21(15-13-20)31(28,29)22-16-26(17-22)24(27)25-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZTPSNAZICNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)



![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)


![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)
![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)
